molecular formula C9H21ClN2O3S B6660982 N-(2-amino-1-cyclopropylethyl)-1-methoxypropane-2-sulfonamide;hydrochloride

N-(2-amino-1-cyclopropylethyl)-1-methoxypropane-2-sulfonamide;hydrochloride

Cat. No.: B6660982
M. Wt: 272.79 g/mol
InChI Key: OJVGOQUCZKNHJY-UHFFFAOYSA-N
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Description

N-(2-amino-1-cyclopropylethyl)-1-methoxypropane-2-sulfonamide;hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group, an amino group, and a sulfonamide group

Properties

IUPAC Name

N-(2-amino-1-cyclopropylethyl)-1-methoxypropane-2-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3S.ClH/c1-7(6-14-2)15(12,13)11-9(5-10)8-3-4-8;/h7-9,11H,3-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVGOQUCZKNHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)S(=O)(=O)NC(CN)C1CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-1-cyclopropylethyl)-1-methoxypropane-2-sulfonamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-amino-1-cyclopropylethylamine with 1-methoxypropane-2-sulfonyl chloride under basic conditions to form the sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-1-cyclopropylethyl)-1-methoxypropane-2-sulfonamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a catalyst or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the sulfonamide group can produce sulfinamides or thiols.

Scientific Research Applications

N-(2-amino-1-cyclopropylethyl)-1-methoxypropane-2-sulfonamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-amino-1-cyclopropylethyl)-1-methoxypropane-2-sulfonamide;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-1-cyclopropylethyl)-N,2,4,5-tetramethyloxolane-3-carboxamide
  • N-(2-amino-1-cyclopropylethyl)-2-methoxybenzenesulfonamide
  • N-(2-amino-1-cyclopropylethyl)-N-methylisoquinoline-5-sulfonamide

Uniqueness

N-(2-amino-1-cyclopropylethyl)-1-methoxypropane-2-sulfonamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity to the molecule, while the methoxy and sulfonamide groups offer sites for chemical modification and interaction with biological targets.

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